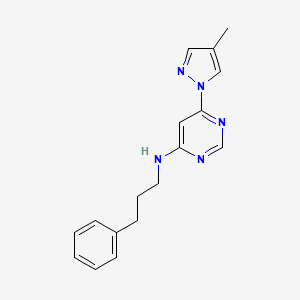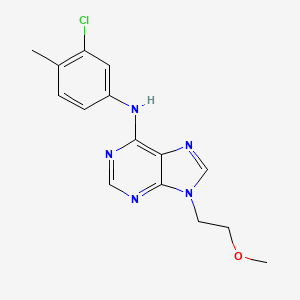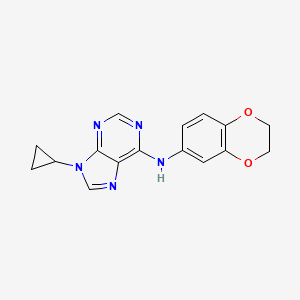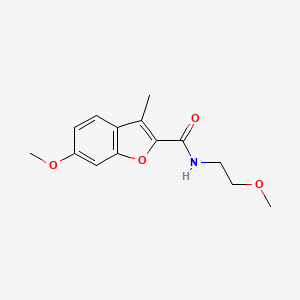
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine, also known as 4-methyl-1H-pyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine, is a novel synthetic compound with several potential applications in scientific research. It has been studied for its potential to act as a catalyst for organic reactions, as well as its potential to act as a bioactive compound in cell cultures and animal models. In
Aplicaciones Científicas De Investigación
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine has been studied for its potential applications in scientific research. It has been found to be a useful catalyst for organic reactions, such as the synthesis of indoles, and has been studied for its potential to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation. Additionally, it has been studied for its potential to act as a bioactive compound in cell cultures and animal models.
Mecanismo De Acción
The mechanism of action of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation, as well as a catalyst for organic reactions. Additionally, it has been found to act as a bioactive compound in cell cultures and animal models, likely due to its ability to interact with various receptors and enzymes.
Biochemical and Physiological Effects
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine has been studied for its potential biochemical and physiological effects. In cell culture studies, it has been found to act as an inhibitor of enzymes involved in the regulation of cell growth and differentiation, as well as a catalyst for organic reactions. Additionally, it has been found to have a variety of effects on animal models, including changes in behavior, metabolism, and immune system activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine in scientific research has several advantages. It is a cost-effective and efficient compound to synthesize, and it has a wide range of potential applications. Additionally, it is a relatively safe compound to work with in the laboratory setting, as it is not highly toxic. However, there are some limitations to working with this compound. It is not yet fully understood how it works in the body, and further research is needed to better understand its mechanism of action. Additionally, it is not yet known if it has any adverse effects on humans or animals.
Direcciones Futuras
The potential future directions for 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine are vast. Further research is needed to better understand its mechanism of action and to determine if it has any adverse effects on humans or animals. Additionally, further research is needed to explore its potential applications in the pharmaceutical and agricultural industries. Finally, further research is needed to explore its potential to act as a catalyst for organic reactions.
Métodos De Síntesis
6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-N-(3-phenylpropyl)pyrimidin-4-amine can be synthesized from a combination of 6-(4-methyl-1H-pyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-aminepyrazol-1-yl-acetyl chloride and 3-phenylpropylpyrimidine-4-amine in the presence of a base, such as potassium carbonate. The reaction proceeds via a nucleophilic substitution of the acetyl chloride with the amine, resulting in the formation of the desired compound. This method has been found to be efficient and cost-effective, with a yield of up to 95%.
Propiedades
IUPAC Name |
6-(4-methylpyrazol-1-yl)-N-(3-phenylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-14-11-21-22(12-14)17-10-16(19-13-20-17)18-9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEMBQCTYFMUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(6-cyclobutyl-2-methylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443548.png)
![3-[methyl(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443562.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443577.png)



![6-methoxy-3-methyl-N-[(pyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B6443598.png)
![6-(4-methyl-1H-pyrazol-1-yl)-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B6443599.png)
![3-[methyl(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443607.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6443613.png)
![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6443615.png)
![3-{methyl[1-(9-methyl-9H-purin-6-yl)pyrrolidin-3-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443617.png)
![N-[(2,4-dichlorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443636.png)
![3-[(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)(methyl)amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6443643.png)